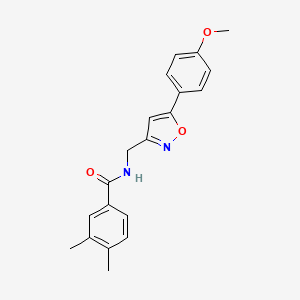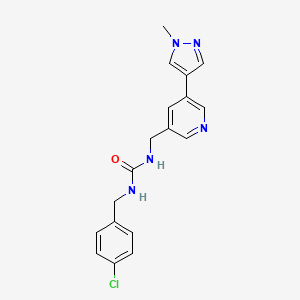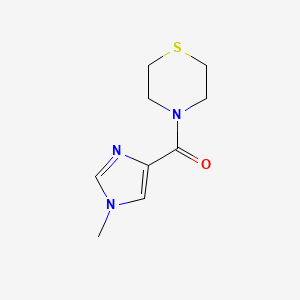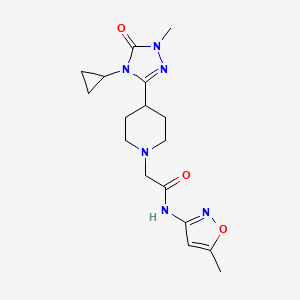
1-(4-Methylphthalazin-1-yl)piperidin-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Methylphthalazin-1-yl)piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 2138044-07-0 . It has a molecular weight of 315.25 and its IUPAC name is 1-(4-methylphthalazin-1-yl)piperidin-4-amine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18N4.2ClH/c1-10-12-4-2-3-5-13(12)14(17-16-10)18-8-6-11(15)7-9-18;;/h2-5,11H,6-9,15H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Biological Applications
Synthesis and Antimicrobial Activities : Novel derivatives, including those with structures similar to the queried compound, have been synthesized and evaluated for antimicrobial activities. For example, compounds synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines showed good or moderate activities against test microorganisms, highlighting the antimicrobial potential of such compounds (Bektaş et al., 2007).
Luminescent Properties and Photo-induced Electron Transfer : Piperazine substituted naphthalimide compounds, similar in structure to the queried chemical, demonstrate interesting luminescent properties. These properties make them suitable for applications in sensors and probes, where fluorescence can be influenced by pH or other environmental factors (Gan et al., 2003).
Antitumor Activities : Research on compounds structurally related to "1-(4-Methylphthalazin-1-yl)piperidin-4-amine dihydrochloride" includes the development of piperazine-based tertiary amino alcohols and their dihydrochlorides, demonstrating potential antitumor activities. These studies suggest the role of such compounds in inhibiting tumor DNA methylation, offering insights into their therapeutic potential (Hakobyan et al., 2020).
Molecular Structure and Synthesis
Crystal Structure Analysis : The crystal structure and Hirshfeld surface analysis of related compounds have been explored, providing detailed insights into their molecular configurations and intermolecular interactions. This foundational knowledge is crucial for understanding the physicochemical properties and potential applications of such compounds (Ullah & Stoeckli-Evans, 2021).
Synthesis Techniques : Advanced synthetic techniques have been applied to create compounds with similar structures, focusing on methods that are both stereoselective and economical. This research underlines the importance of efficient synthesis pathways for the production of chemical compounds with potential biological applications (Cann et al., 2012).
Safety And Hazards
properties
IUPAC Name |
1-(4-methylphthalazin-1-yl)piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.2ClH/c1-10-12-4-2-3-5-13(12)14(17-16-10)18-8-6-11(15)7-9-18;;/h2-5,11H,6-9,15H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGQWNBSWPVLEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)N3CCC(CC3)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphthalazin-1-yl)piperidin-4-amine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromo-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2795730.png)
![8-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2795731.png)
![(Z)-methyl 2-(6-methyl-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2795732.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide](/img/structure/B2795733.png)

![Spiro[2,4-dihydro-1H-1,8-naphthyridine-3,1'-cyclobutane]](/img/structure/B2795737.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![(2R,3S)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid](/img/structure/B2795741.png)


![1-((2-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2795748.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(3-chlorophenyl)-3-hydroxypropyl)urea](/img/structure/B2795749.png)

